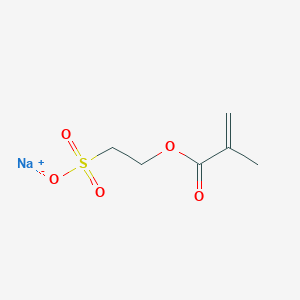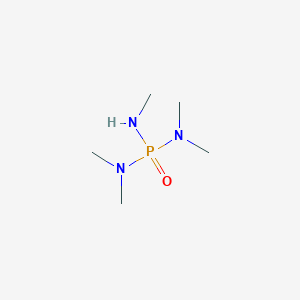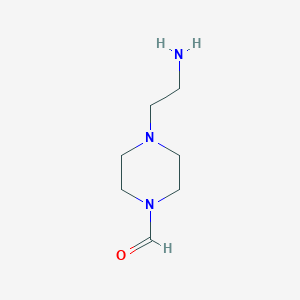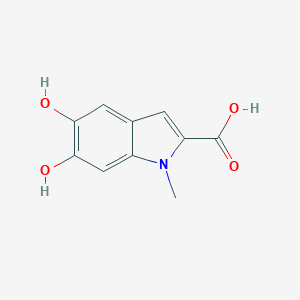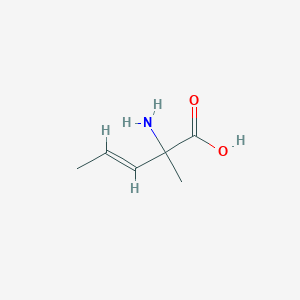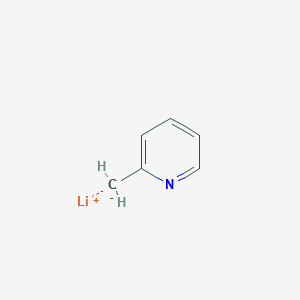![molecular formula C26H24N2O2 B160123 Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester CAS No. 127667-44-1](/img/structure/B160123.png)
Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester
Vue d'ensemble
Description
Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester, also known as Cyanic acid ester, is a type of organic compound that is widely used in the scientific research world. It is a versatile compound that is used in various laboratory experiments, such as synthesis, reaction studies, and drug development. Cyanic acid ester has a wide range of applications in the scientific research field due to its unique properties, such as its low toxicity, high solubility in organic solvents, and its ability to form complexes with metal ions.
Applications De Recherche Scientifique
Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester has a wide range of applications in the scientific research field. It is commonly used in synthesis, reaction studies, and drug development. It is also used in the synthesis of various organic compounds, such as acids, esters, amides, and ethers. In addition, Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester is often used in the synthesis of polymers and other materials. It is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals.
Mécanisme D'action
The mechanism of action of Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester is not fully understood. However, it is believed that it acts as a catalyst in the reaction of Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid with an appropriate acid chloride. It is thought that the Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester acts as a Lewis acid, which helps to facilitate the reaction between the Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid and the acid chloride. The Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester is also believed to act as a proton donor, which helps to increase the reactivity of the reaction.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester are not fully understood. However, it is believed that it may have some effects on the metabolism of certain compounds. For example, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. In addition, Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester has several advantages when used in laboratory experiments. It is a low toxicity compound, which makes it safe to use in the laboratory. It is also highly soluble in organic solvents, which makes it easy to use in various experiments. In addition, it is able to form complexes with metal ions, which can be used to study the reactivity of certain compounds.
The main limitation of Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester is its relatively low reactivity. This can make it difficult to use in certain experiments, such as synthesis and reaction studies. In addition, its low reactivity can lead to a low yield of product in certain experiments.
Orientations Futures
The future of Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester is promising. It has a wide range of potential applications in the scientific research field, such as in the synthesis of organic compounds, polymers, and pharmaceuticals. In addition, further research into its biochemical and physiological effects could lead to new uses for this compound. Finally, further research into its reactivity could lead to the development of new and improved synthetic methods.
Méthodes De Synthèse
Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester can be synthesized using a variety of methods, including direct esterification of Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid, condensation of Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid with an appropriate alcohol, and the reaction of Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid with an appropriate acid chloride. The most common method of synthesis involves the reaction of Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid with an appropriate acid chloride, such as ethyl chloroformate, in the presence of a base, such as sodium hydroxide. The reaction of Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester with an acid chloride is a simple one-step process that yields a high yield of product.
Propriétés
IUPAC Name |
[4-[2-[3-[2-(4-cyanatophenyl)propan-2-yl]phenyl]propan-2-yl]phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-25(2,19-8-12-23(13-9-19)29-17-27)21-6-5-7-22(16-21)26(3,4)20-10-14-24(15-11-20)30-18-28/h5-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYBLNVIHQJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC#N)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132692-49-0 | |
| Record name | Cyanic acid, C,C′-[1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene]] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132692-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester | |
CAS RN |
127667-44-1 | |
| Record name | C,C′-[1,3-Phenylenebis[(1-methylethylidene)-4,1-phenylene]] dicyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127667-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanic acid, C,C'-(1,3-phenylenebis((1-methylethylidene)-4,1-phenylene)) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127667441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanic acid, C,C'-[1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene]] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





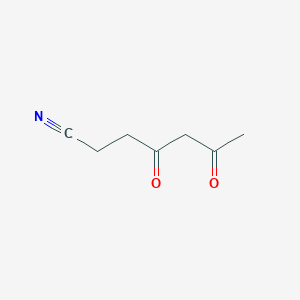
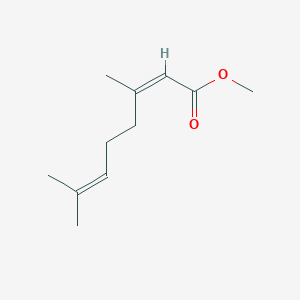

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)
